molecular formula C12H21FO10 B3363369 3-Deoxy-3-fluorosucrose CAS No. 102039-76-9

3-Deoxy-3-fluorosucrose

Cat. No.: B3363369
CAS No.: 102039-76-9
M. Wt: 344.29 g/mol
InChI Key: ZVMPLNHTMNKWCV-VDONBHLQSA-N
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Description

3-Deoxy-3-fluorosucrose is a fluorinated derivative of sucrose, where the hydroxyl group at the third carbon of the glucose moiety is replaced by a fluorine atom. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-3-fluorosucrose typically involves the fluorination of sucrose derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent. The process involves the protection of other hydroxyl groups in sucrose, selective fluorination at the desired position, and subsequent deprotection to yield the final product .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in synthetic methodologies and the availability of fluorinating agents have made it feasible to produce this compound on a larger scale for research purposes .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy-3-fluorosucrose can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Deoxy-3-fluorosucrose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Deoxy-3-fluorosucrose involves its interaction with specific enzymes and proteins. The fluorine atom at the third carbon can influence the binding affinity and specificity of the compound towards its molecular targets. For example, it can act as a noncompetitive inhibitor of leuconostoc mesenteroides glucosyltransferases by binding to the active site and preventing the transfer of glucose from the sugar transport to the acceptor .

Comparison with Similar Compounds

    3-Deoxysucrose: Lacks the fluorine atom and has different chemical and biological properties.

    6-Deoxy-6-fluorosucrose: Another fluorinated derivative with the fluorine atom at the sixth carbon.

    4,6-Dideoxysucrose: Lacks hydroxyl groups at the fourth and sixth carbons.

Uniqueness: 3-Deoxy-3-fluorosucrose is unique due to the specific placement of the fluorine atom, which imparts distinct chemical reactivity and biological activity compared to other deoxy and fluorinated sucrose derivatives .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4-fluoro-6-(hydroxymethyl)oxane-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FO10/c13-6-7(17)4(1-14)21-11(9(6)19)23-12(3-16)10(20)8(18)5(2-15)22-12/h4-11,14-20H,1-3H2/t4-,5-,6+,7-,8-,9-,10+,11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMPLNHTMNKWCV-VDONBHLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40907009
Record name Hex-2-ulofuranosyl 3-deoxy-3-fluorohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40907009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102039-76-9
Record name 3-Deoxy-3-fluorosucrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102039769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-2-ulofuranosyl 3-deoxy-3-fluorohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40907009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Deoxy-3-fluorosucrose
Reactant of Route 2
3-Deoxy-3-fluorosucrose
Reactant of Route 3
3-Deoxy-3-fluorosucrose
Reactant of Route 4
3-Deoxy-3-fluorosucrose
Reactant of Route 5
3-Deoxy-3-fluorosucrose
Reactant of Route 6
3-Deoxy-3-fluorosucrose

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